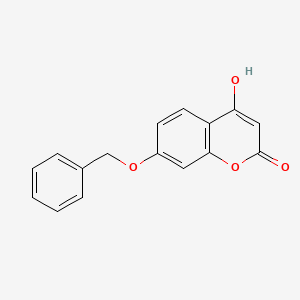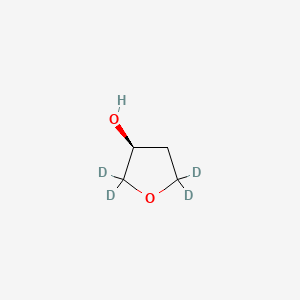
(S)-(+)-3-Hydroxytetrahydrofuran-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(+)-3-Hydroxytetrahydrofuran-d4 is a deuterated derivative of (S)-(+)-3-Hydroxytetrahydrofuran, a chiral compound with significant applications in various fields of chemistry and biology. The deuterium atoms in this compound make it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques, as they provide distinct signals that help in the elucidation of molecular structures.
Vorbereitungsmethoden
The preparation of (S)-(+)-3-Hydroxytetrahydrofuran-d4 involves several synthetic routes, including chiral substrate synthesis, chiral catalyst asymmetric synthesis, and enzyme-catalyzed asymmetric synthesis . One common method starts with dimethyl L-malate as the raw material. This compound is first protected by isobutene and then reduced using sodium borohydride (NaBH4) as the reductant. The final product is obtained through deprotection, dehydration, and cyclization under the catalysis of p-toluene sulfonic acid, yielding (S)-(+)-3-Hydroxytetrahydrofuran with a yield of 65% .
Analyse Chemischer Reaktionen
(S)-(+)-3-Hydroxytetrahydrofuran-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of alcohols .
Wissenschaftliche Forschungsanwendungen
(S)-(+)-3-Hydroxytetrahydrofuran-d4 has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of various pharmaceuticals and agrochemicals . In biology, it serves as a probe in NMR spectroscopy to study the structure and dynamics of biomolecules. In medicine, it is used in the development of drugs for treating diseases such as cancer, diabetes, and AIDS . Additionally, it finds applications in the industry as an intermediate in the synthesis of herbicides and other chemicals .
Wirkmechanismus
The mechanism of action of (S)-(+)-3-Hydroxytetrahydrofuran-d4 involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways and cellular processes. The deuterium atoms in the compound can also affect the rate of chemical reactions, providing insights into reaction mechanisms and kinetics .
Vergleich Mit ähnlichen Verbindungen
(S)-(+)-3-Hydroxytetrahydrofuran-d4 is unique due to its deuterium atoms, which distinguish it from other similar compounds like (S)-(+)-3-Hydroxytetrahydrofuran and ®-3-Hydroxytetrahydrofuran. These deuterium atoms provide distinct advantages in analytical techniques, making this compound a valuable tool in research . Similar compounds include ®-3-Hydroxytetrahydrofuran, (S)-3-Hydroxybutyrolactone, and ®-3-Hydroxybutyrolactone .
Eigenschaften
IUPAC Name |
(3S)-2,2,5,5-tetradeuteriooxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m0/s1/i2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPCNPCKDGQBAN-UGKISTHKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@H](C(O1)([2H])[2H])O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662028 |
Source


|
| Record name | (3S)-(2,2,5,5-~2~H_4_)Oxolan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217718-57-4 |
Source


|
| Record name | (3S)-(2,2,5,5-~2~H_4_)Oxolan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
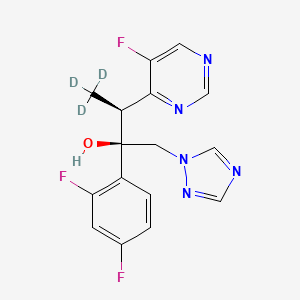
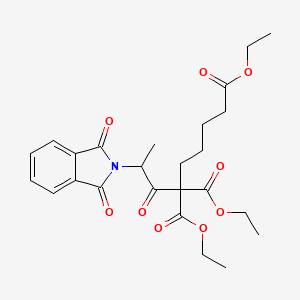

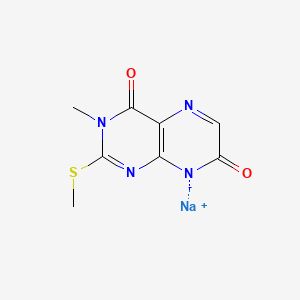
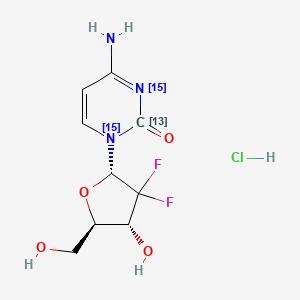

![(7S,7AS)-7-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B562644.png)
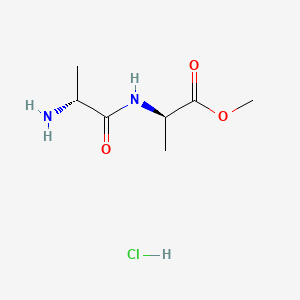
![4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol](/img/structure/B562648.png)
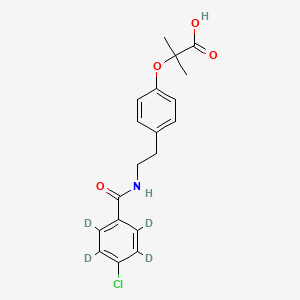
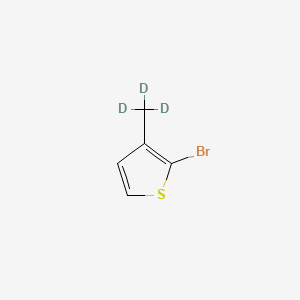
![Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate](/img/structure/B562653.png)
